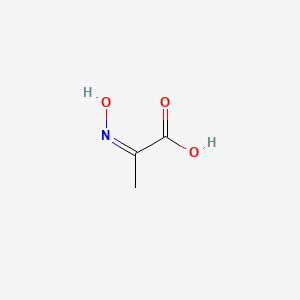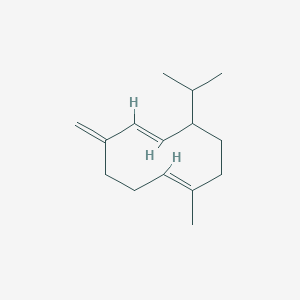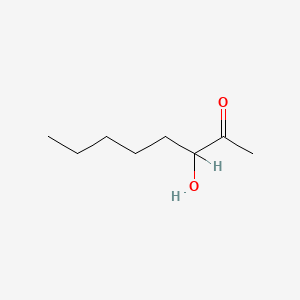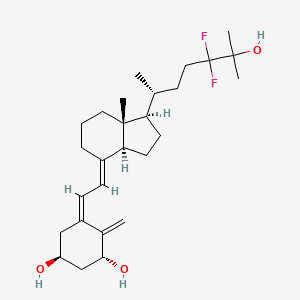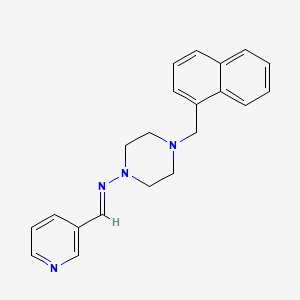
4-(1-naphthylmethyl)-N-(3-pyridinylmethylene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-naphthalenylmethyl)-1-piperazinyl]-1-(3-pyridinyl)methanimine is a member of naphthalenes.
Scientific Research Applications
Heterocyclic Synthesis
- N-1-Naphthyl-3-oxobutanamide, a related compound, is used in the synthesis of nicotinamide, thieno[2,3-b]pyridine, and various bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety. These compounds have potential applications in pharmaceuticals and organic materials (Hussein et al., 2009).
Dyes for Synthetic-Polymer Fibers
- Piperazine derivatives, including those with a naphthalene component, are used to create yellow to orange dyes for synthetic-polymer fibers. These dyes demonstrate good coloration and fastness properties on polyester (Peters & Bide, 1985).
Nerve Growth Factor Potentiation
- A microwave-assisted synthesis method has been developed for a compound structurally related to 4-(1-naphthylmethyl)-N-(3-pyridinylmethylene)-1-piperazinamine. This compound enhances the ability of nerve growth factor to stimulate neurite outgrowths, indicating potential applications in neurobiology and treatment of neurological disorders (Williams et al., 2010).
Metal–Organic Complexes
- Piperazine-based compounds are used in the synthesis of metal–organic complexes. These complexes have diverse topologies and properties, such as fluorescence and photocatalytic capabilities, suggesting applications in materials science (Lin et al., 2015).
5-HT7 Receptor Antagonists
- Piperazine derivatives have been prepared and evaluated as 5-HT7 receptor antagonists. These compounds have potential applications in the treatment of neuropsychiatric disorders (Yoon et al., 2008).
Coordination Chemistry
- A study focused on the coordination chemistry and structural dynamics of a flexible piperazine-derived ligand, highlighting its use in synthesizing coordination polymer materials with potential applications in molecular engineering and material science (Hawes et al., 2016).
properties
Molecular Formula |
C21H22N4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C21H22N4/c1-2-9-21-19(6-1)7-3-8-20(21)17-24-11-13-25(14-12-24)23-16-18-5-4-10-22-15-18/h1-10,15-16H,11-14,17H2/b23-16+ |
InChI Key |
NYLAUQJTBURUOI-XQNSMLJCSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CN=CC=C4 |
SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CN=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CN=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



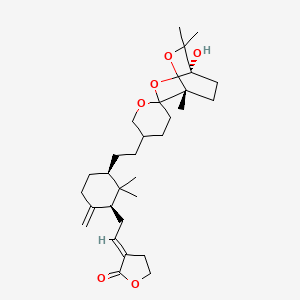
![1,1-bis(2-pyridylmethyl)-3-[(E)-2-pyridylmethyleneamino]thiourea](/img/structure/B1231137.png)
![(4R,4aS,7Z,7aR,12bS)-7-[(Z)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1231139.png)
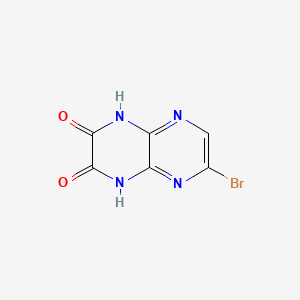

![N-[(E)-2-bicyclo[2.2.1]heptanylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1231149.png)
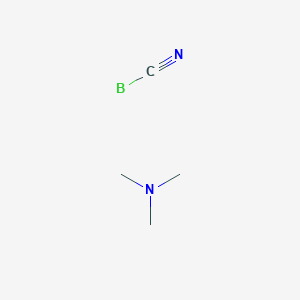
![4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione](/img/structure/B1231152.png)

